Field: Agrochemical and Pharmaceutical Industries
Results: Trifluoromethylpyridine derivatives are majorly used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names.
Field: Organic Chemistry
Application: “4-Bromo-2-(trifluoromethyl)phenylboronic acid” can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence
Application: “4-Bromo-2-(trifluoromethyl)phenylboronic acid” can be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo.
Application: “4-Bromo-2-(trifluoromethyl)phenylboronic acid” can be used in the protodeboronation of pinacol boronic esters.
4-Bromo-2-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethyl group attached to a phenyl ring. The molecular formula is CHBBrFO, with a molecular weight of 268.83 g/mol. This compound is recognized for its role in various
4-Bromo-2-(trifluoromethyl)phenylboronic acid itself does not possess a defined mechanism of action in biological systems. Its primary function lies in its role as a reactant or intermediate in organic synthesis and catalysis.
While detailed information on the specific toxicity of 4-Bromo-2-(trifluoromethyl)phenylboronic acid is limited, arylboronic acids in general are considered to have low toxicity []. However, standard laboratory safety practices should be followed when handling the compound, including wearing gloves, eye protection, and working in a fume hood.
4-Bromo-2-(trifluoromethyl)phenylboronic acid is primarily utilized in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. This compound can also be employed in palladium-catalyzed direct arylation reactions, making it valuable for synthesizing complex organic molecules . Its reactivity stems from the ability of the boron atom to form stable complexes with various nucleophiles.
The synthesis of 4-Bromo-2-(trifluoromethyl)phenylboronic acid typically involves the following methods:
The primary applications of 4-Bromo-2-(trifluoromethyl)phenylboronic acid include:
Research has shown that 4-Bromo-2-(trifluoromethyl)phenylboronic acid interacts with various substrates through transmetalation processes during cross-coupling reactions. The efficiency of these interactions can be influenced by environmental factors such as temperature and solvent choice. Studies indicate that this compound can facilitate the formation of new carbon-carbon bonds effectively, which is crucial for synthesizing complex organic frameworks .
Several compounds share structural similarities with 4-Bromo-2-(trifluoromethyl)phenylboronic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Bromo-4-(trifluoromethyl)phenylboronic acid | CHBBrFO | Different bromination position |
4-Chloro-2-(trifluoromethyl)phenylboronic acid | CHBClFO | Chlorine instead of bromine |
4-Iodo-2-(trifluoromethyl)phenylboronic acid | CHBI FO | Iodine substitution leading to different reactivity |
4-Bromo-3-(trifluoromethyl)phenylboronic acid | CHBBrFO | Different substitution pattern on the phenyl ring |
The unique combination of bromine and trifluoromethyl groups in 4-Bromo-2-(trifluoromethyl)phenylboronic acid contributes to its specific reactivity profile and applications in organic synthesis, distinguishing it from other similar compounds .